N,N,2,3,5,6-hexamethylbenzenesulfonamide
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Overview
Description
N,N,2,3,5,6-hexamethylbenzenesulfonamide is an organic compound characterized by the presence of six methyl groups attached to a benzene ring and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,5,6-hexamethylbenzenesulfonamide typically involves the sulfonation of hexamethylbenzene followed by the introduction of the sulfonamide group. One common method involves the reaction of hexamethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,2,3,5,6-hexamethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N,2,3,5,6-hexamethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,2,3,5,6-hexamethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The methyl groups can influence the compound’s hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the methyl groups, resulting in different chemical and physical properties.
N,N-dimethylbenzenesulfonamide: Contains fewer methyl groups, affecting its reactivity and applications.
Hexamethylbenzene: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
Uniqueness
N,N,2,3,5,6-hexamethylbenzenesulfonamide is unique due to the combination of multiple methyl groups and a sulfonamide functional group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N,N,2,3,5,6-hexamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-8-7-9(2)11(4)12(10(8)3)16(14,15)13(5)6/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWCCGOKSUKHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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